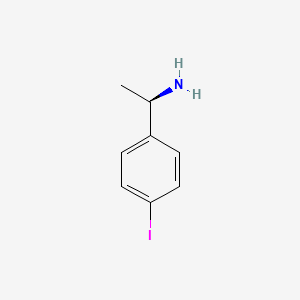

(1R)-1-(4-iodophenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-(4-Iodophenyl)ethanamine is an organic compound with the molecular formula C8H10IN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-iodophenyl)ethanamine typically involves the iodination of a precursor compound, such as (1R)-1-phenylethanamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective iodination at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and greener solvents may be employed to enhance the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions: (1R)-1-(4-Iodophenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form (1R)-1-(4-iodophenyl)ethanol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of (1R)-1-(4-iodophenyl)ethanol.

Substitution: Formation of compounds with different functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

(1R)-1-(4-Iodophenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (1R)-1-(4-iodophenyl)ethanamine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- (1R)-1-(4-Bromophenyl)ethanamine

- (1R)-1-(4-Chlorophenyl)ethanamine

- (1R)-1-(4-Fluorophenyl)ethanamine

Comparison: Compared to its halogenated analogs, (1R)-1-(4-iodophenyl)ethanamine is unique due to the larger atomic radius and higher polarizability of the iodine atom. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

(1R)-1-(4-iodophenyl)ethanamine, also known as 4-iodoamphetamine or simply as a member of the phenethylamine family, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a chiral center, with the iodine atom positioned on the para carbon of the phenyl ring. Its molecular formula is C9H12I with a molecular weight of approximately 247.08 g/mol. The presence of the iodine atom is significant as it influences the compound's binding affinity and specificity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound acts as a ligand for these receptors, modulating their activity which can lead to various physiological effects:

- Serotonergic Activity : It has been shown to interact with serotonin receptors, suggesting potential applications in mood regulation and anxiety treatment.

- Dopaminergic Activity : Similar to other amphetamines, it may influence dopamine signaling pathways, which are critical in reward and motor functions.

The iodine substituent enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other amphetamines. Its effects include:

- Increased locomotor activity

- Enhanced mood and euphoria

- Potential for abuse and dependence

These effects are consistent with findings from studies on related compounds within the phenethylamine class .

Toxicological Studies

Case studies have reported instances of toxicity associated with the use of this compound. For example, similar compounds have been linked to severe adverse reactions such as:

- Rhabdomyolysis

- Hyperthermia

- Cardiovascular complications

These findings underscore the importance of understanding both therapeutic benefits and potential risks associated with its use .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Binding Affinity : The compound has demonstrated high affinity for serotonin transporters, which may explain its antidepressant-like effects in animal models.

- Behavioral Studies : In vivo tests have indicated that it may possess superior antidepressant activity compared to traditional treatments like duloxetine .

Data Summary

| Study Type | Findings |

|---|---|

| Pharmacological Studies | High affinity for serotonin receptors |

| Toxicological Reports | Cases of toxicity linked to similar compounds |

| Behavioral Analysis | Enhanced locomotor activity; potential antidepressant effects |

Propiedades

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCLTOJXMUXWQW-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.